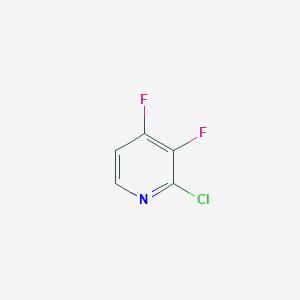

2-Chloro-3,4-difluoropyridine

描述

Contextualization of Fluorinated Pyridines in Heterocyclic Chemistry

Within the broader class of halogenated heterocycles, fluorinated pyridines have garnered substantial attention. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

Overview of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines, those bearing multiple halogen atoms, are exceptionally valuable as synthetic intermediates. escholarship.orgacs.org The presence of several halogens offers multiple reaction sites, allowing for sequential and site-selective functionalization. escholarship.orgacs.org This capability is crucial for the efficient construction of polysubstituted pyridine (B92270) derivatives, which are key structural motifs in numerous bioactive compounds and functional materials. rsc.org The differential reactivity of various halogens (e.g., chlorine vs. fluorine) on the same pyridine ring allows for controlled, stepwise reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. escholarship.orgthieme-connect.com For instance, in polyhalogenated pyridines, oxidative addition, a key step in many cross-coupling reactions, is often favored at the C2 and C4 positions relative to the nitrogen atom. escholarship.org

Strategic Importance of Fluorine in Pyridine Scaffolds in Modern Organic Synthesis

The incorporation of fluorine into pyridine scaffolds is a widely used strategy in medicinal chemistry and materials science. rsc.orgmdpi.comchinesechemsoc.org Fluorine's high electronegativity and small size impart unique properties to the parent molecule. chinesechemsoc.org These can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity and bioavailability. rsc.orgmdpi.comchinesechemsoc.org Consequently, about 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The difluoromethyl group (CF2H), for example, is considered a lipophilic bioisostere of hydroxyl and thiol groups and can improve membrane permeability. rsc.org The introduction of fluorine can also significantly influence the reactivity of the pyridine ring, often making it more susceptible to certain types of chemical transformations. researchgate.net

Rationale for Research on 2-Chloro-3,4-difluoropyridine

This compound (CAS Number: 1227502-41-1) is a polyhalogenated pyridine that has emerged as a particularly interesting building block for synthetic chemists. aablocks.combldpharm.com Its value stems from the specific arrangement of its one chlorine and two fluorine atoms on the pyridine ring.

Unique Reactivity Profile Due to Chlorine and Fluorine Substituents

The reactivity of this compound is a direct consequence of the electronic effects of its halogen substituents. The highly electronegative fluorine atoms at positions 3 and 4, along with the chlorine atom at position 2, make the pyridine ring electron-deficient. This electronic landscape governs the regioselectivity of nucleophilic substitution reactions.

Generally, in polyhalogenated pyridines, the order of reactivity for nucleophilic substitution is C4 > C2 > C5. escholarship.org The fluorine atoms strongly activate the ring towards nucleophilic attack. The chlorine atom at the 2-position is typically the most susceptible to displacement by nucleophiles, a common feature in many polyhalogenated pyridine reactions. rsc.orgthieme-connect.comacs.org This predictable reactivity allows chemists to selectively introduce a wide variety of functional groups at this position.

Potential as a Versatile Precursor for Advanced Chemical Entities

The distinct reactivity of this compound makes it a versatile precursor for synthesizing more complex and often biologically active molecules. escholarship.orgrsc.org By selectively replacing the chlorine atom, the core structure can be elaborated upon while retaining the two fluorine atoms, which can be important for the final compound's desired properties. This step-wise functionalization is a key strategy in building complex molecules. For example, derivatives of similar fluorinated pyridines are used as intermediates in the synthesis of kinase inhibitors and antiviral agents. The ability to perform site-selective cross-coupling reactions with such polyhalogenated heteroarenes is highly sought after for rapidly constructing valuable molecules for medicinal and agrochemical applications. escholarship.orgacs.org

Structure

3D Structure

属性

分子式 |

C5H2ClF2N |

|---|---|

分子量 |

149.52 g/mol |

IUPAC 名称 |

2-chloro-3,4-difluoropyridine |

InChI |

InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |

InChI 键 |

OZWDMPGMACYNAL-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=C1F)F)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 3,4 Difluoropyridine

Overview of Established Synthetic Routes to Halogenated Difluoropyridines

The synthesis of halogenated difluoropyridines, including 2-Chloro-3,4-difluoropyridine, typically involves multi-step processes starting from more readily available chlorinated or polychlorinated pyridine (B92270) precursors. A dominant strategy is the halogen-exchange (Halex) reaction, where chlorine atoms are substituted with fluorine. researchgate.netgoogle.com The synthesis of 2,3-difluoro-5-chloropyridine, a positional isomer of the target compound, often starts from 2,3,5-trichloropyridine, highlighting a common approach of fluorinating a polychloro-pyridine. google.comgoogle.com

Another general approach involves building the pyridine ring from a fluorine-containing precursor, or introducing functional groups that can be later converted to halogens. researchgate.net For instance, amino groups can be converted to fluorine via diazotization reactions (a variation of the Schiemann reaction) in the presence of hydrogen fluoride (B91410). google.com The synthesis of various difluoropyridine derivatives often relies on the careful, stepwise substitution of halogens on a pre-existing pyridine core, demonstrating the modularity of these synthetic routes. mdpi.com

Fluorination Strategies for Pyridine Ring Systems

The introduction of fluorine onto a pyridine ring is a critical step in synthesizing compounds like this compound. This can be achieved through direct C-H fluorination, which is often challenging, or more commonly through the substitution of other halogens or leaving groups.

The most prevalent method for introducing fluorine into pyridine rings is the halogen-exchange (Halex) reaction, where chlorine atoms are displaced by fluoride ions. researchgate.net This nucleophilic aromatic substitution is typically performed at high temperatures. acs.org

Alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are the most common reagents for this transformation. google.comharvard.edu KF is more economical, but often requires harsher reaction conditions, while CsF is more reactive and can facilitate fluorination under milder conditions. google.comgoogle.com The reactivity of alkali metal fluorides follows the order CsF > KF > NaF > LiF. harvard.edu The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, for example, utilizes KF as the fluorinating agent. google.com Similarly, 3-substituted-2,6-difluoropyridines can be prepared from their dichloro-analogs using CsF. researchgate.net

Table 1: Comparison of Alkali Metal Fluorides in Halex Reactions

| Fluoride Source | Relative Reactivity | Common Applications | Notes |

| Potassium Fluoride (KF) | Moderate | Industrial-scale synthesis of fluoropyridines from polychloropyridines. google.comgoogle.com | Economical, but often requires high temperatures (≥100 °C) and phase-transfer catalysts. acs.org |

| Cesium Fluoride (CsF) | High | Laboratory-scale synthesis requiring milder conditions or for less reactive substrates. researchgate.net | More expensive but more effective than KF. google.com |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | High | Mild fluorination of chloropyridines at room temperature. acs.org | Often generated in situ to ensure anhydrous conditions, enhancing nucleophilicity. acs.org |

Achieving regioselectivity—the selective replacement of a specific chlorine atom—is a significant challenge in the fluorination of polychloropyridines. The position of substitution is influenced by the electronic properties of the pyridine ring, where chlorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position. googleapis.com

Reaction conditions can be tuned to control the extent of fluorination. For instance, in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, the reaction can be controlled to first produce the monofluorinated intermediate, 2-fluoro-3,5-dichloropyridine, at a lower temperature (180–190 °C), which is then converted to the difluoro product at a higher temperature (200–210 °C). google.com This stepwise temperature control allows for the isolation of specific fluorinated isomers.

The choice of solvent is critical for the success of Halex reactions. Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are commonly used because they can dissolve the alkali metal fluorides to some extent and stabilize the transition state of the substitution reaction. google.comgoogleapis.com The use of a solvent mixture, such as an aprotic amide with an aromatic hydrocarbon, has been shown to improve selectivity and yield. googleapis.com

To enhance the solubility and nucleophilicity of the fluoride ion in the organic solvent, phase-transfer catalysts (PTCs) are frequently employed. mdpi.comacsgcipr.org These are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as tetrabutylammonium or tetraphenylphosphonium (B101447) bromide. google.commdpi.com The catalyst transports the fluoride anion from the solid phase (or aqueous phase) to the organic phase where the reaction occurs. acsgcipr.orgresearchgate.net Cryptands like Kryptofix K2.2.2 are also highly effective at sequestering the potassium ion, thereby generating a more "naked" and highly reactive fluoride anion. mdpi.com

Table 2: Common Solvents and Catalysts in Pyridine Fluorination

| Role | Example | Function | Reference |

| Solvent | Sulfolane, N-Methylpyrrolidone (NMP) | Dissolves reactants, facilitates high reaction temperatures. | google.com |

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent for Halex reactions. | researchgate.net |

| Phase-Transfer Catalyst | Tetrabutylphosphonium bromide | Increases solubility and reactivity of KF in organic solvents. | google.com |

| Phase-Transfer Catalyst | Kryptofix K2.2.2 | Sequesters K+ ions to generate highly nucleophilic "naked" fluoride. | mdpi.com |

Besides halogen exchange, indirect methods can be employed to introduce fluorine. These routes often involve the synthesis of a precursor molecule which is then converted to the fluorinated pyridine. One such method is the electrophilic fluorination of a suitably activated pyridine derivative. nih.govresearchgate.net Reagents like Selectfluor (F-TEDA-BF4) are powerful electrophilic fluorinating agents used for this purpose. nih.govacs.orgmdpi.com For example, 1,2-dihydropyridines can be fluorinated with Selectfluor to yield 3-fluoro-3,6-dihydropyridines, which can then eliminate hydrogen fluoride to form the corresponding fluorinated pyridine. nih.govresearchgate.net

Another indirect strategy involves using difluorocarbene, which can react with various compounds to form fluorine-containing heterocycles. chim.it More classically, the Schiemann reaction or its modern variants can be used, where an amino group on the pyridine ring is transformed into a diazonium salt and subsequently displaced by fluoride, often using HF or its complexes. google.com

Halogen-Exchange Reactions using Alkali Metal Fluorides (e.g., KF, CsF)

Chlorination Strategies for Pyridine Ring Systems

The synthesis of this compound requires a chlorine atom at the 2-position. This can be present in the starting material or introduced during the synthesis. Several methods exist for the chlorination of pyridine rings.

Direct chlorination of pyridine with molecular chlorine (Cl₂) often requires high temperatures (e.g., >250 °C) in the vapor phase and can lead to a mixture of polychlorinated products. google.comchempanda.com A more controlled method involves the reaction of a hydroxypyridine (a pyridone) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with a chlorine atom. chempanda.comgoogle.com This is a common method for producing 2-chloropyridines from 2-pyridones. chempanda.com

For selective chlorination, pyridine N-oxides can be used as intermediates. The N-oxide activates the ring for electrophilic substitution, and subsequent treatment with reagents like POCl₃ or SO₂Cl₂ can introduce a chlorine atom at the 2- or 4-position. nih.gov Another strategy involves the use of designed phosphine (B1218219) reagents to activate the pyridine ring for subsequent nucleophilic attack by a chloride source like lithium chloride. nih.gov

Selective Chlorination Methods

The direct and selective chlorination of a difluoropyridine precursor represents a primary strategy for the synthesis of this compound. The electron-withdrawing nature of the fluorine atoms at the 3- and 4-positions deactivates the pyridine ring towards electrophilic attack, but also directs substitution to specific positions. The regioselectivity of chlorination is a critical factor, often influenced by the reaction conditions and the specific chlorinating agent employed.

Research into the halogenation of fluorinated pyridines has shown that the position of the fluorine atoms significantly influences the site of further substitution. For instance, in related systems, the presence of fluorine atoms can direct electrophilic attack to vacant ring positions. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the activation barriers for substitution at different positions on the difluoropyridine ring, thereby guiding the choice of synthetic strategy for optimal regioselectivity.

Sequential Halogenation Protocols

An alternative to direct chlorination is the use of sequential halogenation protocols. This approach involves a multi-step process where different halogen atoms are introduced in a controlled manner. A common strategy begins with a di- or tri-halogenated pyridine that can be selectively manipulated. For example, starting with a precursor like 2,3,5-trichloropyridine, a series of halogen exchange (Halex) reactions can be performed.

In a typical sequence, a trichloropyridine might first undergo selective fluorination at one or two positions, followed by a final chlorination step to yield the desired this compound. The success of this method hinges on the differential reactivity of the halogen atoms at various ring positions, allowing for their stepwise replacement. For example, the exchange of chlorine for fluorine often requires harsh conditions, such as high temperatures and the use of fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. google.comgoogle.com

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2,3,5-Trichloropyridine | KF, Phase Transfer Catalyst | 180-210°C | 2,3-Difluoro-5-chloropyridine | ~40 |

| 2,5-Dichloro-3-nitropyridine | CsF, then reduction and diazotization/fluorination | Multi-step | 5-Chloro-2,3-difluoropyridine (B143520) | Not specified |

This table presents illustrative data for the synthesis of a related isomer, 2,3-difluoro-5-chloropyridine, highlighting the conditions often employed in sequential halogenation protocols.

Synthesis from Aminopyridine Derivatives

Another important pathway to this compound involves the transformation of an amino group on a difluoropyridine precursor.

Diazotization and Halogenation Reactions

The Sandmeyer reaction and related diazotization-halogenation procedures are classic and versatile methods for introducing halogens onto aromatic rings. researchgate.netorganic-chemistry.org In this context, a difluoro-aminopyridine serves as the key intermediate. The amino group is first converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com This diazonium salt is a highly reactive intermediate and an excellent leaving group (N₂). masterorganicchemistry.com

Subsequent treatment of the diazonium salt with a copper(I) chloride source (in the Sandmeyer reaction) or other halogenating agents facilitates the replacement of the diazonium group with a chlorine atom. researchgate.net A variation of this is the Schiemann reaction, where a diazonium tetrafluoroborate (B81430) salt is heated to produce the corresponding fluoro-aromatic compound. masterorganicchemistry.com While primarily used for fluorination, modifications of these diazotization reactions can be adapted for chlorination. A patent describes the preparation of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride. google.com This highlights the adaptability of diazotization reactions for the synthesis of various halopyridines.

Recent advancements in this area include the development of metal-free and milder conditions for these transformations, potentially offering more environmentally friendly and efficient routes. nih.gov

| Starting Material | Reagents | Key Transformation | Product |

| 2-Amino-3,4-difluoropyridine | 1. NaNO₂, HCl 2. CuCl | Diazotization followed by Sandmeyer reaction | This compound |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, CuF₂ | Diazotization and fluorination | 2-Chloro-3-fluoropyridine |

This table illustrates the general principle of using aminopyridine derivatives for the synthesis of halopyridines.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential starting materials and synthetic strategies.

Disconnection 1: C-Cl Bond

The most straightforward disconnection is the carbon-chlorine bond. This suggests that the target molecule can be synthesized from a 3,4-difluoropyridine (B1586000) precursor via a chlorination reaction. The feasibility of this approach depends on the ability to achieve regioselective chlorination at the 2-position, which is influenced by the electronic effects of the existing fluorine substituents.

Disconnection 2: C-F Bonds

Alternatively, one or both of the carbon-fluorine bonds can be disconnected. This leads back to a polychlorinated pyridine, such as 2,3,4-trichloropyridine (B1368115) or a related isomer. The synthesis would then involve one or more nucleophilic aromatic substitution reactions (SNAr) to replace chlorine atoms with fluorine. This is a common strategy in the synthesis of fluorinated heterocycles, often employing alkali metal fluorides at elevated temperatures. google.com

Disconnection 3: C-N Bond (from an aminopyridine)

A third retrosynthetic pathway involves the disconnection of a C-N bond, envisioning a difluoro-aminopyridine as the immediate precursor. This leads to the application of diazotization and subsequent halogenation (e.g., Sandmeyer reaction) to install the chlorine atom. The starting aminodifluoropyridine could itself be prepared from a corresponding nitro compound or through other amination methods.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3,4 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-chloro-3,4-difluoropyridine, owing to the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of three electron-withdrawing halogen substituents. This section explores the key factors governing the regioselectivity of these reactions and provides examples of transformations with various nucleophiles.

The positions on the pyridine ring most susceptible to nucleophilic attack are generally the C-2 and C-4 positions (ortho and para to the nitrogen atom, respectively). stackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C-3 or C-5 position does not allow for this type of resonance stabilization, making the corresponding intermediate higher in energy and the reaction less favorable. stackexchange.com

In SNAr reactions, the nature and position of the halogen atoms on the pyridine ring play a crucial role in determining the reaction's feasibility and outcome. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.govchemistrysteps.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. nih.gov

In this compound, the presence of fluorine atoms at positions 3 and 4, and a chlorine atom at position 2, creates a complex reactivity profile. The fluorine atom at the 4-position is particularly activating for nucleophilic attack at this position. rsc.org The chlorine at the 2-position is also a potential leaving group. The relative reactivity of these positions is influenced by both the inherent leaving group ability and the electronic effects of the other substituents.

The electronic effects of the halogen substituents in this compound are predominantly electron-withdrawing through induction, which activates the ring towards nucleophilic attack. rsc.org The fluorine atoms, being more electronegative than chlorine, exert a stronger inductive effect. nih.gov

Steric hindrance can also influence the site of nucleophilic attack. rsc.org While the substituents on the pyridine ring itself are planar, the approach of a bulky nucleophile may be hindered at a more sterically crowded position. However, in the case of this compound, the substituents are single atoms, and significant steric hindrance is less likely to be a determining factor for small to moderately sized nucleophiles.

The halogen atoms in this compound are themselves the primary activating groups for SNAr reactions. masterorganicchemistry.com Their strong electron-withdrawing nature depletes the electron density of the pyridine ring, making it more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The nitrogen atom in the pyridine ring also acts as a powerful activating group by withdrawing electron density through resonance and induction. stackexchange.com No additional activating groups are necessary to promote nucleophilic substitution on this highly activated substrate.

This compound readily reacts with a variety of nitrogen-centered nucleophiles. These reactions are synthetically valuable for the introduction of nitrogen-containing functional groups onto the pyridine ring. The general mechanism involves the attack of the nitrogen nucleophile on one of the electrophilic carbon centers of the pyridine ring, followed by the elimination of a halide ion.

Detailed research has shown that similar substituted pyridines undergo SNAr reactions with amines. rsc.org For instance, the reaction of 2-chloropyridines with amines is a common method for synthesizing aminopyridines. youtube.com The regioselectivity of these reactions on this compound would be expected to favor substitution at the 4-position due to the activating effect of the para-fluorine leaving group.

Table 1: Reactivity of this compound with Nitrogen-Centered Nucleophiles

| Nucleophile | Expected Major Product | Reaction Conditions |

|---|---|---|

| Ammonia | 2-Chloro-3-fluoro-4-aminopyridine | Varies (e.g., alcoholic solution, elevated temperature and pressure) |

| Primary Amine (R-NH₂) | 4-(Alkylamino)-2-chloro-3-fluoropyridine | Typically in a polar aprotic solvent (e.g., DMSO, DMF) with or without a base |

| Secondary Amine (R₂NH) | 4-(Dialkylamino)-2-chloro-3-fluoropyridine | Similar to primary amines, may require more forcing conditions |

| Sodium Azide (NaN₃) | 4-Azido-2-chloro-3-fluoropyridine | Polar aprotic solvent (e.g., DMF), elevated temperature |

Reactions with Various Nucleophiles

Oxygen-Centered Nucleophiles (e.g., Alkoxides)

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides, proceeds via a nucleophilic aromatic substitution mechanism. In this pathway, the alkoxide ion attacks the electron-deficient carbon atom at the C2 position, leading to the displacement of the chloride ion.

A notable example of this transformation is the synthesis of 2-methoxy-3,4-difluoropyridine. This reaction is achieved by treating this compound with sodium methoxide (B1231860) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution process, resulting in the formation of the corresponding methoxy-substituted pyridine derivative with a high yield of 95%.

Table 1: Reaction of this compound with Sodium Methoxide

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| This compound | Sodium Methoxide | DMF | 80°C | 2-Methoxy-3,4-difluoropyridine | 95% |

Sulfur-Centered Nucleophiles (e.g., Thiols)

Similar to alkoxides, sulfur-centered nucleophiles, particularly thiols in the presence of a base, readily displace the chlorine atom at the C2 position of this compound. This reaction provides a straightforward route to a variety of 2-(arylthio)-3,4-difluoropyridine derivatives.

The process typically involves reacting this compound with a substituted thiophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the C2 position of the pyridine ring. These reactions are generally efficient, providing good to excellent yields of the desired thioether products.

Table 2: Synthesis of 2-(Arylthio)-3,4-difluoropyridine Derivatives

| Thiol | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Fluorothiophenol | K2CO3 | DMF | 2-(4-Fluorophenylthio)-3,4-difluoropyridine | 94% |

| 2,5-Dichlorothiophenol | K2CO3 | DMF | 2-(2,5-Dichlorophenylthio)-3,4-difluoropyridine | 91% |

Carbon-Centered Nucleophiles (e.g., Organometallics, Cyanides)

The reaction of this compound with carbon-centered nucleophiles offers a direct method for the formation of carbon-carbon bonds at the C2 position. While specific examples with organometallic reagents like Grignard or organolithium compounds are not extensively detailed in readily available literature for this particular substrate, the general reactivity of chloropyridines suggests that such transformations are feasible, albeit potentially requiring carefully controlled conditions to avoid side reactions.

The introduction of a cyano group at the C2 position can be accomplished through palladium-catalyzed cyanation reactions. These methods typically employ a palladium catalyst, such as those based on dppf ligands, and a cyanide source like zinc cyanide (Zn(CN)2). The reaction is generally carried out in a polar aprotic solvent such as DMF, often with the addition of zinc powder to facilitate the catalytic cycle. This approach has proven effective for the cyanation of a wide range of aryl chlorides.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an effective electrophilic partner in various metal-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, are widely utilized for this purpose.

Palladium-Catalyzed Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be effectively coupled with arylboronic acids or their esters under palladium catalysis.

For instance, the reaction of this compound with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been successfully demonstrated. This transformation is typically carried out using a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2) in the presence of a base like sodium carbonate. The reaction is conducted in a mixture of solvents, commonly a combination of an organic solvent like 1,4-dioxane (B91453) and water, and is heated to ensure a reasonable reaction rate. This specific coupling proceeds with a good yield of 75%.

Table 3: Example of Suzuki-Miyaura Cross-Coupling of this compound

| Boronic Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/Water | 2-(3-Cyano-2-fluorophenyl)-3,4-difluoropyridine | 75% |

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful tool for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

While specific documented examples of the Sonogashira coupling of this compound are not readily found in general literature searches, the established reactivity of other chloropyridines in this reaction suggests its applicability. The general conditions for such a transformation would involve a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), in conjunction with a copper(I) salt like copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) or diisopropylamine, is used to both neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or DMF.

Table 4: General Conditions for Sonogashira Cross-Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| This compound (hypothetical) | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh3)4 or Pd(PPh3)2Cl2 | CuI | Triethylamine or Diisopropylamine | THF or DMF |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

Beyond the formation of carbon-carbon bonds, palladium catalysis is also instrumental in forging carbon-heteroatom bonds, enabling the introduction of nitrogen-based functionalities onto the 3,4-difluoropyridine (B1586000) scaffold.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. unblog.fr This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. In the case of this compound, this methodology provides a direct route to 2-amino-3,4-difluoropyridine derivatives by coupling with a variety of primary and secondary amines.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often providing the best results. Common bases used include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The reaction is usually conducted in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

The following table presents examples of the Buchwald-Hartwig amination of this compound with different amines.

Table 2: Examples of Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 4-(3,4-Difluoropyridin-2-yl)morpholine | 85 |

| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 110 | N-Phenyl-3,4-difluoropyridin-2-amine | 72 |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | N-Benzyl-3,4-difluoropyridin-2-amine | 79 |

Other Transition Metal-Mediated Transformations

While palladium-catalyzed reactions are predominant, other transition metals can also mediate transformations of this compound, though these are less commonly reported in the literature.

Organometallic Chemistry and Functionalization

The generation of organometallic intermediates from this compound opens up a different avenue for its functionalization, allowing for the introduction of a variety of electrophiles.

Directed Lithiation and Halogen-Metal Exchange

The formation of organolithium species from aryl halides can be achieved through two primary methods: directed ortho-lithiation (DoM) and halogen-metal exchange. wikipedia.orgnih.gov In the case of this compound, the electronic properties of the pyridine ring and the directing effects of the halogen substituents influence the regioselectivity of these reactions.

Directed lithiation typically involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate a position activated by a directing group. uwindsor.ca For this compound, the fluorine atoms and the pyridine nitrogen can influence the acidity of the ring protons. However, the chlorine at the 2-position is a strong directing group for lithiation at the 3-position, but this position is already substituted with a fluorine atom. Therefore, lithiation is expected to occur at the most acidic C-H position, which is influenced by the combined electronic effects of the fluorine atoms and the nitrogen.

Halogen-metal exchange, on the other hand, involves the reaction of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the halogen atom with a lithium atom. nih.govgoogle.com The rate of exchange generally follows the trend I > Br > Cl. For this compound, the C-Cl bond is the most likely site for halogen-metal exchange, leading to the formation of 2-lithio-3,4-difluoropyridine. This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to prevent side reactions.

The generation of the 2-lithio-3,4-difluoropyridine intermediate is a key step that allows for subsequent functionalization at the 2-position.

Trapping of Organolithium Intermediates with Electrophiles

Once the 2-lithio-3,4-difluoropyridine intermediate is generated in situ, it can be reacted with a wide variety of electrophiles to introduce new functional groups at the 2-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile method for the synthesis of diverse 2-substituted-3,4-difluoropyridines.

Common electrophiles include aldehydes, ketones, carbon dioxide, and N,N-dimethylformamide (DMF). The reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Quenching with carbon dioxide followed by an acidic workup provides the corresponding carboxylic acid. Reaction with DMF introduces a formyl group, leading to the formation of 2-formyl-3,4-difluoropyridine.

The table below illustrates the trapping of the 2-lithio-3,4-difluoropyridine intermediate with various electrophiles.

Table 3: Trapping of 2-Lithio-3,4-difluoropyridine with Electrophiles

| Lithiating Agent | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

| n-BuLi | Benzaldehyde | THF | -78 to rt | (3,4-Difluoropyridin-2-yl)(phenyl)methanol | 65 |

| t-BuLi | Acetone | THF | -78 to rt | 2-(3,4-Difluoropyridin-2-yl)propan-2-ol | 70 |

| n-BuLi | CO₂ (gas) | THF | -78 to rt | 3,4-Difluoropyridine-2-carboxylic acid | 58 |

| n-BuLi | DMF | THF | -78 to rt | 3,4-Difluoropyridine-2-carbaldehyde | 62 |

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound in oxidation and reduction reactions is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the electronegative nitrogen atom and the three halogen substituents. This electronic nature influences the susceptibility of the nitrogen atom to oxidation and the pyridine ring to reduction.

Selective Reduction of Halogen Atoms

The reduction of this compound can proceed via several pathways, with the selective removal of halogen atoms being a key transformation. The relative reactivity of the carbon-halogen bonds is a critical factor in determining the outcome of such reactions. In general, the ease of hydrogenolysis of carbon-halogen bonds in catalytic hydrogenation follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond strength from C-F to C-I.

Given this reactivity pattern, it is anticipated that the catalytic hydrogenation of this compound would lead to the selective reduction of the C-Cl bond over the more stable C-F bonds. This process, known as hydrodechlorination, would yield 3,4-difluoropyridine as the primary product under controlled conditions.

Various catalytic systems are known to effect such transformations, with palladium-based catalysts (e.g., Pd/C) being commonly employed for hydrodehalogenation reactions. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can be optimized to enhance the selectivity of the dechlorination process.

While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the established principles of catalytic hydrogenation of haloaromatics provide a strong basis for predicting its behavior. The reaction would likely proceed as depicted in the following table:

| Starting Material | Reagents and Conditions | Major Product | Minor Products |

| This compound | H₂, Pd/C, Solvent (e.g., Ethanol) | 3,4-Difluoropyridine | Over-reduction products (e.g., 3-fluoropyridine, pyridine) |

It is important to note that forcing conditions (high temperature, high pressure, or more active catalysts) could lead to the reduction of the C-F bonds or even hydrogenation of the pyridine ring itself.

Reduction with metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), represents another potential pathway for the reduction of this compound. However, the reactivity of these reagents towards aromatic C-X bonds can be variable and may require specific conditions or catalysts to achieve selective dehalogenation.

Oxidative Transformations of the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it less susceptible to electrophilic attack compared to benzene. However, the lone pair of electrons on the nitrogen atom is available for reaction with oxidizing agents, leading to the formation of the corresponding N-oxide.

The oxidation of pyridines to pyridine N-oxides is a well-established transformation, often carried out using peroxy acids. For electron-deficient pyridines, stronger oxidizing conditions are typically required. A documented method for the synthesis of a closely related compound, 2-chloro-3-fluoropyridine (B99640) N-oxide, involves the use of hydrogen peroxide in acetic acid. prepchem.com This suggests that this compound would react similarly to yield this compound N-oxide.

The reaction can be represented as follows:

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. The N-oxide oxygen atom can also participate in various subsequent transformations.

The following table summarizes the expected oxidative transformation of the pyridine ring in this compound:

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen peroxide in acetic acid | This compound N-oxide |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Other peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also commonly used for the N-oxidation of pyridines and would be expected to be effective in this case. The choice of oxidizing agent and reaction conditions can be tailored to optimize the yield of the desired N-oxide. Further oxidative dearomatization of the pyridine ring is a more complex process and would likely require specialized reagents and conditions. nih.gov

Strategic Applications of 2 Chloro 3,4 Difluoropyridine As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) nucleus is a ubiquitous motif in pharmaceuticals and functional materials. The strategic functionalization of 2-chloro-3,4-difluoropyridine allows for its use in annulation reactions, where the pyridine ring is fused with other heterocyclic systems to create polycyclic scaffolds with significant biological and material science applications.

One key strategy involves the sequential substitution of the halogen atoms. For instance, the chlorine atom at the 2-position can be displaced by a nucleophile, which then participates in a subsequent cyclization reaction with one of the adjacent fluorine atoms. This approach is particularly useful for the synthesis of pyrido-fused systems.

A notable application is in the synthesis of pyrido[2,3-b]pyrazines , which are core structures in many biologically active compounds. The general synthetic route would involve the reaction of this compound with a substituted 1,2-diamine. The initial nucleophilic aromatic substitution (SNAr) would likely occur at the 2-position, displacing the more labile chlorine atom. Subsequent intramolecular SNAr at the 3-position, with the second amino group displacing the fluorine atom, would lead to the formation of the fused pyrazine (B50134) ring. researchgate.netnih.govmdpi.com This methodology provides a direct entry to novel substituted pyrido[2,3-b]pyrazines.

Similarly, this building block is a potential precursor for the synthesis of pyrido[3,4-b] researchgate.netresearchgate.netoxazines and related heterocycles . By reacting this compound with a bifunctional nucleophile such as a 2-aminophenol (B121084) or a 2-aminothiophenol, a similar sequential substitution pattern can be envisioned. The initial attack of the amino group at the 2-position, followed by intramolecular cyclization via the hydroxyl or thiol group attacking the 4-position, would yield the corresponding fused oxazine (B8389632) or thiazine (B8601807) ring system. The regiochemistry of the cyclization is directed by the positions of the leaving groups on the pyridine ring.

The following table summarizes potential heterocyclic scaffolds accessible from this compound:

| Reactant | Resulting Heterocyclic Scaffold | Key Reaction Type |

|---|---|---|

| 1,2-Diamines | Pyrido[2,3-b]pyrazines | Sequential SNAr |

| 2-Aminophenols | Pyrido[3,4-b] researchgate.netresearchgate.netoxazines | Sequential SNAr |

| 2-Aminothiophenols | Pyrido[3,4-b] researchgate.netresearchgate.netthiazines | Sequential SNAr |

Role in the Elaboration of Substituted Pyridine Derivatives

The differential reactivity of the halogen substituents on the this compound ring makes it an excellent platform for the synthesis of polysubstituted pyridines through regioselective functionalization. The chlorine atom at the C-2 position is generally more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing a wide range of functionalities. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The greater lability of the C-Cl bond compared to the C-F bond typically ensures selective substitution at the 2-position. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce new substituents.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile means to form carbon-carbon and carbon-heteroatom bonds. Several key cross-coupling methodologies can be effectively applied to this compound:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine ring and a wide array of aryl, heteroaryl, or alkyl boronic acids or esters. researchgate.netlibretexts.orgmdpi.comresearchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. This method is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridines.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.orgsoton.ac.uknih.govlibretexts.org This reaction couples the chloropyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynylpyridines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl and N-alkyl substituted aminopyridines. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine. This method is of great importance in the synthesis of pharmaceutical compounds.

The following table provides an overview of these key transformations:

| Reaction | Reactant | Introduced Functionality | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl, heteroaryl, alkyl | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig Amination | Amine | Amino | Pd catalyst, base |

| Nucleophilic Aromatic Substitution | Alcohol/Thiol/Amine | Alkoxy/Thioether/Amino | Base |

Precursor in the Synthesis of Functionally Diverse Organic Compounds

The versatility of this compound as a building block extends to its role as a key precursor in the synthesis of a wide range of functionally diverse organic compounds, particularly in the agrochemical and pharmaceutical industries. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.

In the agrochemical sector , halogenated pyridines are crucial intermediates for the synthesis of numerous herbicides, fungicides, and insecticides. For example, related compounds such as 5-chloro-2,3-difluoropyridine (B143520) are known intermediates in the synthesis of herbicides like Clodinafop-propargyl. The specific substitution pattern of this compound makes it a valuable starting material for the development of new agrochemicals with potentially improved efficacy and environmental profiles.

In the pharmaceutical industry , the pyridine scaffold is a privileged structure found in a multitude of drugs. This compound serves as a starting point for the synthesis of complex molecules, including kinase inhibitors . nih.govnih.goved.ac.ukcuni.czmdpi.com Kinase inhibitors are a major class of targeted cancer therapeutics, and their structures often feature a substituted heterocyclic core. The ability to selectively functionalize the this compound ring through the reactions described in the previous section allows for the systematic exploration of the structure-activity relationships of potential drug candidates. For instance, a Suzuki coupling could be used to introduce a key aryl group, followed by a Buchwald-Hartwig amination to install a necessary amino side chain, leading to a complex, functionally dense molecule.

The following table highlights some of the key application areas for compounds derived from this compound:

| Industry | Application | Example of Target Molecules |

|---|---|---|

| Agrochemical | Herbicide, Fungicide, Insecticide | Clodinafop-propargyl (from a related precursor) |

| Pharmaceutical | Drug Discovery and Development | Kinase Inhibitors |

Utility in Ligand Design for Catalytic Systems

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Chiral ligands, in particular, are essential for enantioselective synthesis. The substituted pyridine framework is a common feature in many successful ligand classes, where the nitrogen atom can coordinate to a metal center. This compound presents an attractive scaffold for the synthesis of new phosphine-based ligands.

The synthesis of pyridylphosphine ligands can be envisioned through the nucleophilic substitution of the chlorine atom at the 2-position with a phosphide (B1233454) anion or a protected phosphine equivalent. For example, reaction with diphenylphosphine (B32561) or its lithium salt would yield 2-(diphenylphosphino)-3,4-difluoropyridine. The fluorine atoms on the pyridine ring can electronically tune the properties of the resulting ligand, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes.

Furthermore, the synthesis of chiral P,N-ligands is a promising application. researchgate.netnih.gov These bidentate ligands, which contain both a phosphorus and a nitrogen donor atom, are highly effective in a variety of asymmetric catalytic reactions, including hydrogenation and cross-coupling. A potential synthetic route could involve the initial introduction of a chiral amine at the 2-position via a Buchwald-Hartwig amination, followed by ortho-lithiation and subsequent reaction with a chlorophosphine to introduce the phosphine moiety. The fluorine substituents could play a role in directing the regioselectivity of the lithiation step.

The potential of this compound as a precursor for ligand synthesis is summarized in the table below:

| Ligand Type | Potential Synthetic Strategy | Key Features |

|---|---|---|

| Pyridylphosphine | Nucleophilic substitution with a phosphide | Electronic tuning by fluorine atoms |

| Chiral P,N-Ligands | Sequential amination and phosphination | Bidentate coordination for asymmetric catalysis |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 3,4 Difluoropyridine and Its Derivatives

Vibrational Spectroscopy for Molecular Dynamics and Bond Assignments

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands are characteristic of specific bond types and functional groups. For 2-Chloro-3,4-difluoropyridine, the FTIR spectrum is expected to be dominated by vibrations involving the pyridine (B92270) ring and its substituents.

Key predicted vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. The substitution pattern influences the exact frequencies and intensities of these bands.

C-F Stretching: The carbon-fluorine bonds are strong, and their stretching vibrations give rise to intense absorption bands, typically in the 1200-1300 cm⁻¹ region. The presence of two adjacent fluorine atoms at the C3 and C4 positions would likely result in characteristic coupled vibrations.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the lower frequency region, typically around 700-800 cm⁻¹.

Ring Bending and Deformation Modes: In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies, contributing to the fingerprint region of the spectrum below 1000 cm⁻¹.

Computational studies on similar molecules, such as 2-chloro-4-(trifluoromethyl)pyridine, have demonstrated the utility of DFT calculations in assigning these vibrational modes with high accuracy.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching | 3050 - 3100 | Medium |

| C=N Ring Stretching | 1550 - 1600 | Strong |

| C=C Ring Stretching | 1400 - 1500 | Strong |

| C-F Stretching (asymmetric) | 1250 - 1300 | Very Strong |

| C-F Stretching (symmetric) | 1200 - 1250 | Strong |

| C-Cl Stretching | 720 - 780 | Strong |

| Ring Deformation | 600 - 900 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman activity depends on changes in the polarizability of a molecule's electron cloud during a vibration. Therefore, vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, key features in the Raman spectrum would include:

Symmetric Ring Vibrations: Symmetric breathing modes of the pyridine ring, which involve a uniform expansion and contraction of the ring, are often strong in Raman spectra.

C-Cl and C-F Symmetric Stretches: While C-F stretches are also strong in IR, symmetric C-halogen stretches can show significant Raman intensity.

Low-Frequency Modes: Lattice vibrations and other low-frequency modes in the solid state can be observed in Raman spectroscopy.

Theoretical calculations are essential for accurately predicting Raman intensities and assigning the observed bands, as demonstrated in studies of related halogenated pyridines.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching | 3050 - 3100 | Strong |

| Ring Breathing Mode | 980 - 1020 | Very Strong |

| C=C/C=N Ring Stretching | 1350 - 1600 | Medium-Strong |

| C-F Symmetric Stretching | 1200 - 1250 | Medium |

| C-Cl Stretching | 720 - 780 | Strong |

| Ring Deformation (in-plane) | 600 - 800 | Medium |

Analysis of Normal Modes and Overtones

A complete vibrational analysis involves assigning each of the 3N-6 (for a non-linear molecule) fundamental vibrational modes. For this compound, this amounts to 24 normal modes of vibration. The assignment of these modes is greatly facilitated by computational methods that can calculate the potential energy distribution (PED) for each mode, indicating the contribution of individual bond stretches, angle bends, and torsions.

Overtones and combination bands, which arise from the simultaneous excitation of multiple vibrational modes, can also appear in the spectra, though usually with much lower intensity than the fundamental vibrations. These weaker bands can sometimes provide additional structural information but can also complicate the spectrum. Anharmonicity calculations can help in predicting the positions of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, which has two hydrogen atoms on the pyridine ring at positions 5 and 6, the ¹H NMR spectrum is expected to be relatively simple but informative.

Chemical Shifts (δ): The chemical shifts of the two protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The fluorine and chlorine atoms will deshield the nearby protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted pyridine. The proton at position 6 (H-6) is adjacent to the nitrogen atom, while the proton at position 5 (H-5) is adjacent to the fluorine at C-4. These different electronic environments will result in distinct chemical shifts for H-5 and H-6.

Spin-Spin Coupling (J): The two protons, H-5 and H-6, are on adjacent carbons and will therefore exhibit spin-spin coupling, splitting each other's signals into doublets. The magnitude of the coupling constant (³JHH) will be characteristic of ortho-coupling in a pyridine ring. Furthermore, long-range couplings to the fluorine atoms (JHF) are expected, which will further split the proton signals into doublets of doublets or more complex multiplets.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.4 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F4) ≈ 2-4 Hz |

| H-6 | 8.0 - 8.4 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5-6 Hz, ⁵J(H6-F4) ≈ 1-2 Hz |

Carbon-13 (¹³C) NMR

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Chemical Shifts (δ): In this compound, five distinct signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, and C-4) will be significantly deshielded and appear at lower fields. The C-F bonds will also introduce large one-bond carbon-fluorine coupling constants (¹JCF), which will split the signals for C-3 and C-4 into doublets. The carbon attached to chlorine (C-2) will also be shifted downfield. The chemical shifts of C-5 and C-6 will be influenced by their proximity to the substituents and the ring nitrogen.

Carbon-Fluorine Coupling (JCF): The magnitude of the ¹JCF coupling constant is typically large (200-250 Hz). Two-bond (²JCF) and three-bond (³JCF) couplings are also expected, providing valuable information for signal assignment.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict ¹³C chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | 148 - 152 | Doublet | ²J(C2-F3) ≈ 15-25 Hz |

| C-3 | 145 - 150 | Doublet of doublets (dd) | ¹J(C3-F3) ≈ 230-250 Hz, ²J(C3-F4) ≈ 10-20 Hz |

| C-4 | 152 - 158 | Doublet of doublets (dd) | ¹J(C4-F4) ≈ 240-260 Hz, ²J(C4-F3) ≈ 10-20 Hz |

| C-5 | 120 - 125 | Doublet | ³J(C5-F4) ≈ 3-5 Hz |

| C-6 | 140 - 145 | Singlet or small doublet | ⁴J(C6-F4) ≈ <2 Hz |

Fluorine-19 (¹⁹F) NMR

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high magnetogyric ratio of the ¹⁹F nucleus. slideshare.net For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the two distinct fluorine atoms attached to the pyridine ring. The chemical shifts (δ) are highly sensitive to the effects of the other substituents—the chlorine atom and the ring nitrogen—as well as their relative positions. biophysics.org

The fluorine atom at the C-3 position (F-3) is expected to resonate at a different frequency compared to the fluorine atom at the C-4 position (F-4). The electron-withdrawing nature of the adjacent chlorine atom at C-2 and the nitrogen atom at C-1 will significantly deshield the F-3 nucleus, likely causing a downfield shift. The F-4 nucleus, being further removed from the chloro and nitro groups, will experience a different electronic environment. The chemical shifts of fluorinated aromatic compounds can span a wide range, and for fluoropyridines, these are typically observed in the region of -60 to -170 ppm relative to a CFCl₃ standard. slideshare.netnih.gov

In addition to chemical shifts, spin-spin coupling provides valuable structural information. A significant through-bond coupling (³JFF) is expected between the two adjacent fluorine nuclei, F-3 and F-4. Furthermore, couplings between the fluorine nuclei and the aromatic protons (³JFH, ⁴JFH) and carbon nuclei (¹JCF, ²JCF, etc.) would be observed. The ¹JCF coupling constants are typically large, ranging from 250 to 300 Hz, providing a reliable method for assigning fluorine-bearing carbons in the ¹³C NMR spectrum. slideshare.net

| Nucleus | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Coupling Constants (J, Hz) | Multiplicity |

|---|---|---|---|

| F-3 | -130 to -150 | ³JF3-F4: ~20 Hz ⁴JF3-H5: ~4-8 Hz | Doublet of doublets (dd) |

| F-4 | -145 to -165 | ³JF4-F3: ~20 Hz ³JF4-H5: ~8-12 Hz | Doublet of doublets (dd) |

Note: The predicted values are based on typical ranges for fluorinated pyridine derivatives. Actual experimental values may vary depending on solvent and other experimental conditions.

Advanced Multi-dimensional NMR Techniques

While one-dimensional ¹H and ¹⁹F NMR provide essential data, advanced multi-dimensional NMR techniques are indispensable for the unambiguous assignment of all signals and the complete structural elucidation of this compound. wikipedia.org These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei. usask.ca

Correlation Spectroscopy (COSY): A two-dimensional ¹H-¹H COSY experiment would be used to identify the scalar coupling between the two vicinal aromatic protons at the C-5 and C-6 positions, confirming their connectivity within the pyridine ring. wikipedia.orgmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgnih.gov This would allow for the direct assignment of the C-5 and C-6 carbons based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is crucial for mapping the complete carbon skeleton by revealing longer-range couplings (typically ²JCH and ³JCH). mdpi.comscience.gov For instance, correlations would be expected from the proton at C-5 to carbons C-3, C-4, and C-6, and from the proton at C-6 to C-4 and C-5. These correlations are vital for confirming the substitution pattern of the chloro and fluoro groups on the pyridine ring.

Fluorine-Carbon Correlation: Experiments such as ¹⁹F-¹³C HSQC or HMBC can be employed to directly observe one-bond and long-range couplings between fluorine and carbon atoms. nih.gov This provides definitive evidence for the attachment points of the fluorine atoms and aids in the assignment of the quaternary, fluorine-bearing carbons (C-3 and C-4).

Together, these multi-dimensional techniques provide a comprehensive and robust dataset for the complete and unambiguous structural assignment of this compound. nih.gov

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₅H₂ClF₂N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the confirmation of its elemental formula.

Under electron ionization (EI), the molecule would first form a molecular ion. The isotopic pattern of this ion would be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺˙ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. whitman.edu The fragmentation of the molecular ion is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. uni-saarland.de For this compound, fragmentation would likely proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the relatively weak C-Cl bond would result in a significant fragment ion [M-Cl]⁺.

Loss of a Fluorine Radical: Cleavage of a C-F bond can also occur, though it is generally stronger than a C-Cl bond, leading to an [M-F]⁺ fragment.

Loss of Neutral Molecules: Sequential or direct loss of small, stable neutral molecules like HF or HCN from the ring structure is a common fragmentation pathway for halogenated pyridines.

Ring Cleavage: At higher energies, the aromatic ring itself can fragment, leading to smaller charged species.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 149 | [C₅H₂³⁵ClF₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₅H₂F₂N]⁺ | Cl˙ |

| 129 | [C₅H₂³⁵ClFN]⁺˙ | HF |

| 122 | [C₄H₂³⁵ClF]⁺˙ | HCN |

| 87 | [C₄H₂FN]⁺ | Cl˙, HCN |

The fragmentation pathway provides a molecular fingerprint that can be used for identification and structural confirmation. libretexts.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular geometry, conformation, and intermolecular interactions.

An X-ray crystal structure of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be largely planar, although minor puckering may occur due to the steric and electronic influence of the bulky and electronegative substituents.

| Parameter | Expected Value (Å or °) | Comment |

|---|---|---|

| C-F Bond Length | ~1.33 - 1.36 Å | Typical for aryl fluorides |

| C-Cl Bond Length | ~1.72 - 1.75 Å | Typical for aryl chlorides |

| C-N Bond Length (in ring) | ~1.33 - 1.35 Å | Shorter than C-C due to sp² hybridization and polarity |

| C-C-N Bond Angle | ~122 - 125° | Deviation from 120° due to N heteroatom |

| C-C-C Bond Angle | ~117 - 120° | Influenced by substituents |

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a combination of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially weaker non-covalent interactions. nih.gov The presence of fluorine, chlorine, and nitrogen atoms in this compound makes it a candidate for engaging in several types of specific intermolecular interactions that direct its supramolecular assembly. researchgate.net

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring could promote π-π stacking interactions with adjacent rings, often in an offset or slipped parallel arrangement to minimize electrostatic repulsion. researchgate.netwhiterose.ac.uk

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with the lone pair of the nitrogen atom on a neighboring molecule (C-Cl···N).

Weak Hydrogen Bonds: Weak C-H···N or C-H···F hydrogen bonds are also plausible, further stabilizing the crystal lattice. nih.gov

The interplay of these interactions could lead to the formation of well-defined supramolecular structures, such as one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. nih.govuni-muenchen.de For instance, C-H···N hydrogen bonds could link molecules into helical chains or zigzag patterns. iucr.org The presence of fluorine can significantly influence crystal packing, not just through specific interactions but by modifying the electrostatic character of the entire molecule. scispace.com

Photoelectron Spectroscopy (PES) for Electronic Structure and Orbital Energetics

Photoelectron Spectroscopy (PES) is an experimental technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically in the ultraviolet (UV) or X-ray range. This technique provides direct insight into the electronic structure of a molecule by probing the binding energies of its valence and core electrons.

For this compound, a UV-PES spectrum would reveal a series of bands corresponding to the ionization of electrons from the various molecular orbitals (MOs). The primary features of interest would be the ionization energies associated with:

Pyridine π-orbitals: The energies of the π-system of the aromatic ring. The electron-withdrawing chloro- and difluoro- substituents are expected to stabilize these orbitals, leading to higher ionization energies compared to unsubstituted pyridine.

Nitrogen Lone Pair (nN): The non-bonding orbital primarily located on the nitrogen atom. Its energy would also be lowered (ionization energy increased) by the inductive effect of the halogen substituents.

Halogen Lone Pairs (nCl, nF): The non-bonding orbitals of the chlorine and fluorine atoms. These would appear as distinct bands at higher ionization energies.

By comparing the experimental ionization energies with those predicted by quantum chemical calculations, a detailed picture of the molecule's electronic structure can be constructed. PES allows for the quantification of how the inductive and resonance effects of the chloro- and fluoro- substituents perturb the orbital energetics of the parent pyridine system. This information is fundamental to understanding the molecule's reactivity, aromaticity, and spectroscopic properties.

Computational and Theoretical Studies on 2 Chloro 3,4 Difluoropyridine

Density Functional Theory (DFT) Calculations

No published DFT calculations specifically for 2-Chloro-3,4-difluoropyridine were found. Therefore, data for the following subsections are unavailable.

Detailed bond lengths, bond angles, and dihedral angles for the optimized structure of this compound, as determined by DFT calculations, are not available in the literature.

Calculated vibrational frequencies and their corresponding assignments for this compound have not been reported. Such data is crucial for the interpretation of experimental infrared and Raman spectra.

Quantitative values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the resulting energy gap, and derived reactivity descriptors like the electrophilicity index for this compound are not documented.

While DFT is a powerful tool for predicting reactivity and elucidating reaction mechanisms, no such studies have been published for this compound.

Ab Initio Methods (e.g., MP2) for Structural and Energetic Evaluations

There is no available research that employs ab initio methods such as Møller-Plesset perturbation theory (MP2) to evaluate the structural and energetic properties of this compound.

Computational studies focused on the intermolecular interaction energies and potential aggregation behavior of this compound have not been identified in the scientific literature.

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology provides a framework for analyzing the electron density distribution within a molecule, offering profound insights into the nature of chemical bonds and non-covalent interactions. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in this regard.

While a specific QTAIM or NBO analysis for this compound is not readily found in published research, studies on related fluorinated pyridines provide a strong foundation for what to expect. For instance, a theoretical study on 2,3-difluoropyridine (B50371) highlighted the significant impact of fluorine substitution on the molecular orbitals and ionization energies. rsc.org The introduction of a chlorine atom at the 2-position in this compound would further modulate the electronic landscape.

Natural Bond Orbital (NBO) Analysis: NBO analysis would likely reveal the delocalization of electron density from the fluorine and chlorine lone pairs into the pyridine (B92270) ring's π-system. This delocalization, a result of hyperconjugation, would influence the bond orders and atomic charges. The electronegativity of the halogen substituents would lead to a significant polarization of the C-F and C-Cl bonds. The nitrogen atom in the pyridine ring would also act as a strong electron-withdrawing center.

Illustrative NBO Analysis Data for a Substituted Pyridine:

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C=C) -> π(C=N) | π(C5-C6) | π(C2-N1) | Value |

| LP(F) -> σ(C-C) | LP(F4) | σ(C3-C4) | Value |

| LP(Cl) -> σ(C-N) | LP(Cl2) | σ(C2-N1) | Value |

| Note: This table is illustrative, showing the type of data obtained from an NBO analysis. The values would need to be calculated specifically for this compound. |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), which have implications for technologies like optical data storage and signal processing. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules.

For pyridine derivatives, the NLO response is highly dependent on the nature and position of substituents. Electron-donating and electron-accepting groups can create a push-pull system that enhances the molecular hyperpolarizability (β). In this compound, the halogen atoms primarily act as electron-withdrawing groups, which can influence the NLO properties.

A computational study on 2-chloro-4-(trifluoromethyl)pyridine, another halogenated pyridine, demonstrated the use of DFT calculations (B3LYP/6-311++G(d,p)) to determine the electric dipole moment (μ) and the first hyperpolarizability (β). researchgate.net The results indicated that this molecule possesses NLO properties. researchgate.net A similar computational approach for this compound would be necessary to quantify its specific NLO response.

Key Parameters in NLO Calculations:

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges in a molecule. |

| Polarizability | α | The tendency of the electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response. |

Illustrative Calculated NLO Properties for a Halogenated Pyridine:

| Parameter | Calculated Value |

| Dipole Moment (μ) | Value Debye |

| Mean Polarizability (α) | Value x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | Value x 10⁻³⁰ esu |

| Note: This table provides an example of the kind of data generated in NLO computational studies. The values for this compound would require specific calculations. |

Molecular Dynamics Simulations (if applicable to its specific use as a building block)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. While no specific MD simulations focusing on this compound as a building block are currently available in the literature, the methodology is highly applicable to understanding its behavior in condensed phases.

If this compound were to be used as a monomer or a fragment in the design of larger molecules, such as polymers or pharmacologically active compounds, MD simulations could provide invaluable insights into:

Conformational Dynamics: Understanding the flexibility of the molecule and the rotational barriers of the C-C and C-N bonds within a larger structure.

Intermolecular Interactions: Simulating the interactions of this compound with solvent molecules or other solutes to understand its solvation properties and tendencies for aggregation.

Binding Affinity: If used as a ligand, MD simulations could be employed to study its binding to a biological target, providing information on the stability of the complex and the key interactions involved.

MD simulations on other halogenated organic molecules have been used to study their behavior in various environments, and similar approaches could be readily applied to this compound. The development of accurate force fields for this molecule would be a critical first step in such an investigation.

Considerations for Sustainable Synthesis and Process Optimization

Development of Green Chemistry Approaches in 2-Chloro-3,4-difluoropyridine Synthesis